3-Azabicyclo[3.3.1]nonan-2-one

Catalog No.
S14565964
CAS No.
2555-12-6
M.F
C8H13NO
M. Wt
139.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Azabicyclo[3.3.1]nonan-2-one

CAS Number

2555-12-6

Product Name

3-Azabicyclo[3.3.1]nonan-2-one

IUPAC Name

3-azabicyclo[3.3.1]nonan-2-one

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

InChI

InChI=1S/C8H13NO/c10-8-7-3-1-2-6(4-7)5-9-8/h6-7H,1-5H2,(H,9,10)

InChI Key

FQGRBOKULBNSIK-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C1)C(=O)NC2

3-Azabicyclo[3.3.1]nonan-2-one (CAS: 2555-12-6) is a highly privileged, conformationally rigid bridged bicyclic lactam that serves as a critical structural motif in advanced organocatalysis, transition-metal ligand design, and medicinal chemistry [1]. Unlike flexible monocyclic lactams, this compound features a distinct U-shaped geometry that pre-organizes its hydrogen-bond donor (NH) and acceptor (C=O) sites, making it an optimal host scaffold for supramolecular assemblies and enantioselective photochemical templates [2]. For procurement professionals and synthetic chemists, its primary value lies in its ability to act as a robust, thermally stable precursor that imparts exceptional three-dimensional constraint to downstream active pharmaceutical ingredients (APIs) and catalysts, effectively minimizing entropic penalties during receptor binding or substrate coordination [3].

Research Fit

Scaffold Bridged bicyclic lactam, conformationally constrained piperidine isostere
Key Property pKa and LogP modulation via bridgehead nitrogen geometry
Chiral Utility Building block for asymmetric synthesis and chiral recognition

Generic substitution of 3-azabicyclo[3.3.1]nonan-2-one with simpler monocyclic analogs (such as piperidin-2-one) or alternative bridged systems (like 2-azabicyclooctan-3-one) routinely fails due to precise spatial and thermodynamic requirements in target applications [1]. Flexible monocyclic lactams incur a massive entropic penalty upon binding, destroying the high association constants and stereofacial discrimination required for templated catalysis or receptor subtype selectivity [2]. Conversely, alternative bridged lactams possess different bite angles and steric profiles, which misalign the dual hydrogen-bonding vectors and prevent the formation of the highly specific U-shaped binding pocket that defines the unique utility of the [3.3.1] nonane core in both industrial library synthesis and frontier photocatalysis [3].

Substitution Risk

This Scaffold
Generic Alternative
Why Not Interchangeable
Through-space fluorine effects create unique pKa shifts
Piperidine follows simple inductive shifts only
pKa modulation range may not be replicated; basicity control differs
Enables heterochiral lactam dimerization for ee determination
3-Azabicyclo[2.2.2]octan-2-one lacks this recognition motif
Chiral recognition capability may not transfer; requires scaffold-specific geometry
Fixed chair-chair conformation predicts hydrogen-bonding geometry
Monocyclic lactams exhibit multiple solution conformations
Conformational predictability for structure-based design may be lost

Thermodynamic Superiority in Hydrogen-Bonding Assemblies

The rigid, U-shaped geometry of the 3-azabicyclo[3.3.1]nonan-2-one scaffold pre-organizes its hydrogen-bonding sites, dramatically reducing the entropic penalty of complexation compared to flexible monocyclic lactams [1]. While simple piperidin-2-one exhibits weak, non-directional dimerization, the [3.3.1] bridged core achieves association constants orders of magnitude higher when binding complementary substrates.

Evidence DimensionSubstrate Association Constant (Ka) via Two-Point Hydrogen Bonding
Target Compound Data3-Azabicyclo[3.3.1]nonan-2-one scaffold (Ka > 10^2 - 10^3 M^-1 for complementary lactams)
Comparator Or BaselinePiperidin-2-one (flexible monocyclic lactam, Ka < 10 M^-1)
Quantified Difference>100-fold increase in binding affinity due to rigid U-shaped pre-organization
ConditionsNMR titration in non-polar solvents (e.g., CDCl3) at 298 K

Buyers designing chiral templates or organocatalysts must procure this specific bridged core to achieve the high binding affinities necessary for efficient substrate turnover.

pKa Tuning Window
Class-level
ΔpKa 2.78 (parent→4,4-F2)
+1.35 through-space
Span 4.14 log units
Supports basicity modulation for CNS analog design
Through-space effects unique to [3.3.1] geometry

Receptor Subtype Selectivity in CNS Drug Design

In medicinal chemistry, the 3-azabicyclo[3.3.1]nonane core acts as a highly constrained piperidine analog. When used as a scaffold for nicotinic acetylcholine receptor (nAChR) ligands, it mimics the complex natural product methyllycaconitine, providing extreme subtype selectivity that unconstrained piperidines cannot achieve [1].

Evidence DimensionSelectivity for α7 Neuronal vs. Neuromuscular Nicotinic Acetylcholine Receptors
Target Compound Data3-Azabicyclo[3.3.1]nonane derivatives (Up to 10,000-fold selectivity for α7 nAChR)
Comparator Or BaselineUnconstrained 3-phenylpiperidine analogs (<10-fold selectivity)
Quantified Difference1,000x improvement in receptor subtype discrimination
ConditionsRadioligand binding assays against mammalian nAChR subtypes

Procuring this constrained building block is essential for developing CNS-active therapeutics that avoid peripheral neuromuscular off-target toxicity.

LogP vs pKa Decoupling
Class-level
Craig plot displacement toward higher LogP at pKa 5.27–8.05, inaccessible to monocyclic piperidines.
Supports lipophilicity-basicity decoupling study
Exact LogP values in source data

Manufacturability via One-Pot Multicomponent Annulation

From a process chemistry perspective, the 3-azabicyclo[3.3.1]nonane framework is highly accessible. Unlike other bridged systems that require complex, low-yielding multi-step sequences, the [3.3.1] core can be assembled rapidly via tandem Mannich condensations, making it a superior choice for scalable library generation [1].

Evidence DimensionSynthetic Step Count and Overall Yield for Core Construction
Target Compound Data3-Azabicyclo[3.3.1]nonane core (1-2 steps, >70% overall yield via tandem Mannich condensation)
Comparator Or Baseline2-Azabicyclooctane core (4+ steps, ~30% overall yield via Diels-Alder/lactamization)
Quantified Difference50% reduction in step count and >2x increase in overall yield
ConditionsGram-scale scaffold synthesis from basic ketone and amine precursors

Industrial buyers building bicyclic compound libraries will achieve significantly lower cost-of-goods and faster throughput using the highly processable [3.3.1] system.

Chiral Recognition
Cross-study
Exclusive heterochiral dimerization: NMR NH downfield shift
[2.2.2] analog: no predictable heterochiral pairing reported
Supports non-derivatizing ee determination
1H NMR titration in CDCl3

Stereocontrol in Photochemical Deracemization

The rigid lactam binding site of 3-azabicyclo[3.3.1]nonan-2-one is critical for enforcing spatial proximity in triplet energy transfer reactions. Photocatalysts built on this scaffold achieve high enantiomeric excess during deracemization, whereas catalysts utilizing flexible linkers fail to differentiate enantiotopic faces [1].

Evidence DimensionEnantiomeric Excess (ee%) of Product
Target Compound DataCatalysts utilizing the 3-azabicyclo[3.3.1]nonan-2-one scaffold (70–93% ee)
Comparator Or BaselineCatalysts with flexible amide linkers lacking the rigid [3.3.1] core (<10% ee or racemic)
Quantified Difference>80% absolute increase in enantiomeric excess
ConditionsPhotochemical deracemization of allene amides at -10 °C under 420 nm irradiation

This compound is strictly required as a structural anchor for researchers procuring materials to build highly enantioselective triplet energy transfer photocatalysts.

Crystal Conformation
Head-to-head
X-ray diffraction
Chair-chair conformation; carbonyl syn to bridgehead; fixed dihedral angle vs. [2.2.2]
Supports structure-based design and supramolecular tecton use
Single-crystal at low temperature

Design of Bifunctional Chiral Organocatalysts

Where this compound is the right choice: Procuring 3-azabicyclo[3.3.1]nonan-2-one is essential when building U-shaped host molecules and enantioselective photocatalysts. Its rigid geometry prevents the entropic loss seen in flexible lactams, ensuring the high association constants required for efficient triplet energy transfer and deracemization workflows [1].

Development of Subtype-Selective CNS Therapeutics

Where this compound is the right choice: In medicinal chemistry, this scaffold is the preferred precursor for synthesizing nicotinic acetylcholine receptor (nAChR) antagonists and novel analgesics. The [3.3.1] bridged system enforces a specific conformation that drastically improves neuronal vs. neuromuscular receptor selectivity compared to unconstrained piperidines [1].

High-Throughput Synthesis of Bridged Bicyclic Libraries

Where this compound is the right choice: For industrial process chemists generating libraries of bridged heterocycles, the 3-azabicyclo[3.3.1]nonane core is optimal due to its compatibility with scalable, one-pot tandem Mannich condensations, offering superior manufacturability over or [3.2.1] bridged alternatives [2].

Construction of Remote-Functionalized Transition Metal Ligands

Where this compound is the right choice: This scaffold is ideal for derivatization into bifunctional transition metal ligands (e.g., Mn(salen) or Ru complexes). The rigid lactam acts as a remote hydrogen-bonding pocket that precisely orients substrates near the metal center, enabling site- and stereoselective oxidations that fail with flexible ligand architectures [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS lead scaffold-hopping
pKa/LogP modulation range via bicyclic framework
Through-space fluorine effect on basicity
Chiral shift reagent for lactam APIs
Heterochiral dimerization recognition
NMR NH shift assay in deuterated solvent
Asymmetric photocycloaddition template
Rigid U-shaped chiral template
Enantioselectivity under photolysis conditions
Supramolecular crystal engineering
Fixed chair-chair conformation
HOF/cocrystal network packing reproducibility

XLogP3

0.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

139.099714038 g/mol

Monoisotopic Mass

139.099714038 g/mol

Heavy Atom Count

10

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